(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (CAS: 865145-54-6), commonly referred to as vanillin isoniazid or INHOVA, is a highly functionalized aroylhydrazone synthesized via the condensation of the first-line antitubercular drug isoniazid with o-vanillin [1]. In procurement and materials science, this compound is primarily sourced as a versatile tridentate (ONO) chelating ligand for the synthesis of bioactive transition metal complexes, including oxidovanadium(V) and copper(II) metallodrugs [2]. By masking the primary amine of isoniazid and introducing a methoxy-substituted phenolic ring, INHOVA offers a unique combination of conserved antimycobacterial potential, intrinsic antioxidant activity, and a structurally rigid coordination pocket that is highly valued in advanced pharmaceutical formulation and inorganic synthesis workflows [3].
Substituting INHOVA with its parent compound, isoniazid, or the closely related analog salinazid (derived from salicylaldehyde) fundamentally compromises both coordination chemistry and physicochemical performance [1]. Isoniazid lacks the phenolic hydroxyl and methoxy groups required for stable tridentate ONO chelation, rendering it incapable of forming the robust, high-dimensional metal complexes (such as ester-like oxidovanadium dimers) that INHOVA reliably produces [2]. Furthermore, compared to salinazid, the presence of the 3-methoxy group in INHOVA alters its lipophilicity, solid-state packing, and thermodynamic solubility profile in biological media, directly impacting its processability when forming multi-component pharmaceutical materials like saccharinate salts or cyclodextrin inclusion complexes [3].
The intrinsic aqueous solubility of vanillin isoniazid is highly restricted (<10^-3 mole fraction), posing challenges for parenteral formulation. However, when processed into a saccharin salt (vanillin isoniazid saccharinate), the compound demonstrates a drastic thermodynamic solubility improvement compared to the pure active pharmaceutical ingredient (API) [1]. This predictable salt-formation behavior makes it a superior candidate for formulation workflows requiring tunable dissolution profiles.
| Evidence Dimension | Aqueous solubility improvement |
| Target Compound Data | 12-fold increase in aqueous solubility (as vanillin isoniazid saccharinate) |
| Comparator Or Baseline | Pure vanillin isoniazid API (baseline) |
| Quantified Difference | 12x higher aqueous solubility |
| Conditions | Water at 298.2 K, evaluated via dissolution profiling |
Enables formulation scientists to overcome the poor intrinsic solubility of the free hydrazone, facilitating the development of viable liquid or inhalation delivery systems.
Unlike the parent drug isoniazid, which lacks inherent radical scavenging capabilities, the functionalization with o-vanillin imparts significant antioxidant properties to the INHOVA ligand and its subsequent metal complexes. In ion-radical inhibition assays, the compound and its biometal coordination derivatives demonstrate robust free radical neutralization at micromolar concentrations, matching the performance of established commercial antioxidant standards [1].
| Evidence Dimension | Free radical inhibition concentration |
| Target Compound Data | Active at 10^-6 mol/L |
| Comparator Or Baseline | Trolox (medical standard antioxidant) |
| Quantified Difference | Comparable activity at 10^-6 mol/L |
| Conditions | Ion-radical scavenging assay |
Justifies the procurement of this specific hydrazone for dual-action therapeutic development where both antimicrobial and oxidative stress-mitigating properties are required.
The structural design of INHOVA provides a highly stable ONO coordination environment that is absent in simple hydrazides. When reacted with oxidovanadium(V) precursors in alcoholic solvents, INHOVA reliably coordinates as a monoanion, yielding well-defined ester-like dimeric complexes (e.g., [VO(INHOVA)EtO(OH2)]Cl·H2O) [1]. This predictable coordination behavior ensures high-purity synthesis of transition metal complexes with tailored redox properties.
| Evidence Dimension | Ligand coordination mode and complex stability |
| Target Compound Data | Forms stable tridentate ONO monoanionic chelation |
| Comparator Or Baseline | Parent isoniazid (lacks ONO pocket, forms weak/unstable complexes) |
| Quantified Difference | Transition from monodentate/bidentate instability to stable tridentate dimeric crystallization |
| Conditions | Reaction with oxidovanadium(V) precursors in ethanol/DMSO |
Provides inorganic chemists with a reliable, sterically tuned scaffold essential for the reproducible manufacturing of redox-active metal-based therapeutics.
Due to its stable ONO coordination pocket, INHOVA is an optimal precursor for synthesizing oxidovanadium(V), copper(II), and other transition metal complexes targeted for anticancer and antimicrobial screening [1].
The compound's ability to form highly soluble saccharinate salts and 1:1 inclusion complexes with cyclodextrins makes it a prime candidate for developing next-generation, low-toxicity antitubercular drugs with optimized bioavailability [2].
Leveraging its intrinsic radical scavenging capability at the 10^-6 mol/L level, INHOVA is highly suitable for research into dual-action pharmaceuticals that simultaneously target bacterial infections and mitigate localized oxidative stress [3].